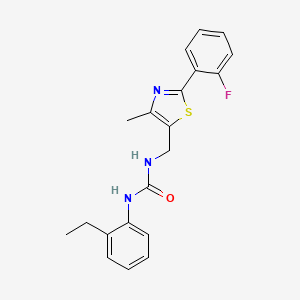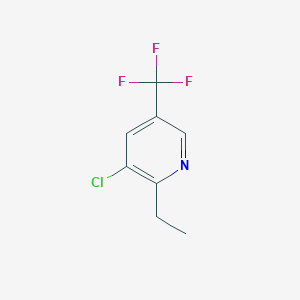
3-氯-2-乙基-5-(三氟甲基)吡啶
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Chloro-2-ethyl-5-(trifluoromethyl)pyridine is an organic compound with the molecular formula C8H7ClF3N. It is a halogenated pyridine derivative, characterized by the presence of chlorine, ethyl, and trifluoromethyl groups attached to the pyridine ring. This compound is notable for its use as an intermediate in the synthesis of various agrochemicals and pharmaceuticals .
科学研究应用
3-Chloro-2-ethyl-5-(trifluoromethyl)pyridine has a wide range of applications in scientific research:
作用机制
Target of Action
Trifluoromethylpyridines, a class of compounds to which this molecule belongs, are known to be used in the synthesis of active agrochemical and pharmaceutical ingredients .
Mode of Action
It’s worth noting that trifluoromethylpyridines are often used in suzuki–miyaura cross-coupling reactions, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Biochemical Pathways
It’s known that trifluoromethylpyridines and their derivatives have found applications in the agrochemical and pharmaceutical industries, suggesting they may interact with a variety of biochemical pathways .
Result of Action
The biological activities of trifluoromethylpyridine derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-ethyl-5-(trifluoromethyl)pyridine typically involves the halogenation and alkylation of pyridine derivatives. One common method includes the chlorination of 2-ethyl-5-(trifluoromethyl)pyridine using chlorine gas under controlled conditions . Another approach involves the reaction of 2-ethyl-5-(trifluoromethyl)pyridine with chlorinating agents such as thionyl chloride or phosphorus pentachloride .
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The use of catalysts and optimized reaction parameters, such as temperature and pressure, is crucial in large-scale production .
化学反应分析
Types of Reactions
3-Chloro-2-ethyl-5-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are utilized.
Major Products Formed
The major products formed from these reactions include various substituted pyridines, pyridine N-oxides, and pyridine derivatives with different functional groups .
相似化合物的比较
Similar Compounds
2-Chloro-5-(trifluoromethyl)pyridine: Similar in structure but lacks the ethyl group, which affects its reactivity and applications.
3-Chloro-5-(trifluoromethyl)pyridine: Similar but with different substitution patterns, leading to variations in chemical behavior.
3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine: Contains a fluorine atom instead of an ethyl group, altering its chemical properties and uses.
Uniqueness
3-Chloro-2-ethyl-5-(trifluoromethyl)pyridine is unique due to the presence of both an ethyl and trifluoromethyl group on the pyridine ring. This combination imparts distinct physicochemical properties, such as increased lipophilicity and electron-withdrawing effects, making it particularly valuable in the synthesis of bioactive compounds .
属性
IUPAC Name |
3-chloro-2-ethyl-5-(trifluoromethyl)pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClF3N/c1-2-7-6(9)3-5(4-13-7)8(10,11)12/h3-4H,2H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPPKRUINKZWCKQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=C(C=N1)C(F)(F)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClF3N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.59 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-{[(Propan-2-yl)carbamoyl]amino}cyclohexane-1-carboxylic acid](/img/structure/B2362094.png)
![N-(2,5-dimethoxyphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2362095.png)
![N-(2-ethyl-6-methylphenyl)-2-{[3-(2-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2362096.png)
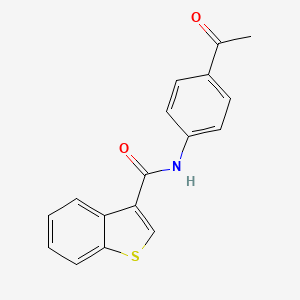
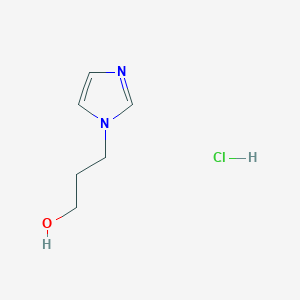
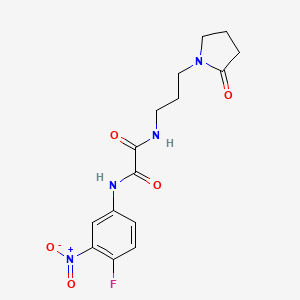

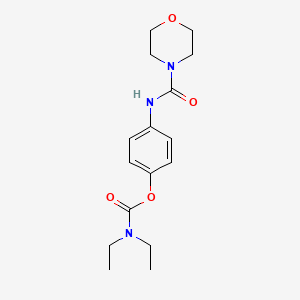
![3-(Tert-butyl)-1-(4-chlorobutanoyl)indeno[2,3-D]pyrazol-4-one](/img/structure/B2362107.png)
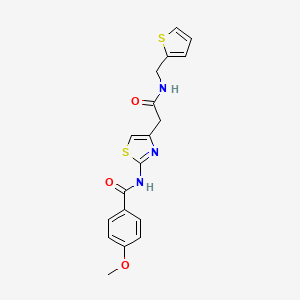
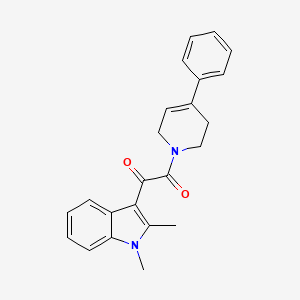
![4,4,6,8-tetramethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B2362111.png)
![2-(2-(tert-butyl)-6-chloro-3-oxo-2,3-dihydro-1H-indazol-1-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2362112.png)
